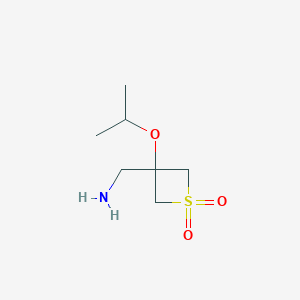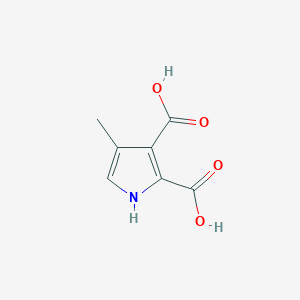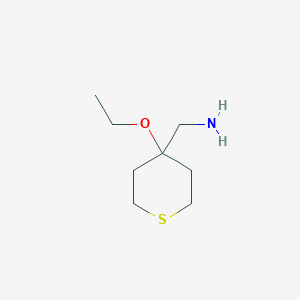
4-(Benzenesulfonyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzenesulfonyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with a benzenesulfonyl group and a carboxylic acid group
Preparation Methods
The synthesis of 4-(Benzenesulfonyl)pyrrolidine-3-carboxylic acid typically involves the coupling of benzenesulfonyl azides with proline derivatives. One common method includes the use of a base-mediated coupling reaction, where 1,8-diazabicyclo[5.4.0]undec-7-ene acts as a strong base to drive the reaction to completion . The reaction conditions often involve the use of 1,2-dichloroethane as both a solvent and a reactant, facilitating the formation of the desired product .
Chemical Reactions Analysis
4-(Benzenesulfonyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The benzenesulfonyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. .
Scientific Research Applications
4-(Benzenesulfonyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules.
Industry: The compound is utilized in the production of pharmaceuticals and coatings.
Mechanism of Action
The mechanism of action of 4-(Benzenesulfonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
4-(Benzenesulfonyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.
Pyrrolidine-2,5-diones: Compounds with a similar ring structure but different functional groups.
Prolinol: A derivative of proline with distinct chemical properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C11H13NO4S |
|---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
4-(benzenesulfonyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO4S/c13-11(14)9-6-12-7-10(9)17(15,16)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14) |
InChI Key |
VAJXRGPYRSZGMT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)S(=O)(=O)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-Quinolinecarbonitrile, 1,4-dihydro-6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-oxo-](/img/structure/B13066111.png)



![3-[(3,4-Dimethylphenyl)methoxy]azetidine](/img/structure/B13066140.png)
![4-Piperidinecarboxamide, 4-amino-n-[(3-chlorophenyl)methyl]-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-](/img/structure/B13066141.png)
